molecular formula C17H19NO5S B2569643 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795087-22-7

6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2569643
CAS No.: 1795087-22-7
M. Wt: 349.4
InChI Key: KVYYIJKVVRRXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyranone core structure substituted with a methyl group and a pyrrolidinyl group linked via an ether bond to a tolylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyranone Core: This can be achieved through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation of the pyranone core can be performed using methyl iodide and a strong base like sodium hydride.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrrolidinyl or tolylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4-((1-(p-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
  • 6-methyl-4-((1-(o-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
  • 6-methyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Uniqueness

The uniqueness of 6-methyl-4-((1-(m-tolylsulfonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

6-methyl-4-[1-(3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12-4-3-5-16(8-12)24(20,21)18-7-6-14(11-18)23-15-9-13(2)22-17(19)10-15/h3-5,8-10,14H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYYIJKVVRRXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.